4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo-
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Overview
Description
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the larger family of benzothiazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- can be synthesized through several methods. One common method involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction typically proceeds in a single step and is efficient in producing the desired benzothiazine derivatives. Another method involves the use of 1,3-benzothiazolium cations and α-haloketones through ring expansion under ultrasonication, employing optimal 5% sodium hydroxide .
Industrial Production Methods: Industrial production of 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the agricultural industry as a pesticide and in materials science for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- can be compared with other similar compounds such as 4H-3,1-benzothiazin-4-ones and 2H-1,4-benzothiazines . While these compounds share a similar core structure, they differ in their substituents and specific biological activities. The unique structural features of 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- contribute to its distinct properties and applications .
Conclusion
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development of this compound will likely lead to new and exciting applications in the future.
Properties
CAS No. |
103503-06-6 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-(3-oxo-1,4-benzothiazin-4-yl)propanenitrile |
InChI |
InChI=1S/C11H10N2OS/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,7-8H2 |
InChI Key |
DEAUGPGGAQAXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CCC#N |
Origin of Product |
United States |
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